4-(2-Methoxyethoxy)-3-(morpholin-4-yl)-4-oxobutanoic acid
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Overview
Description
4-(2-Methoxyethoxy)-3-(morpholin-4-yl)-4-oxobutanoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a methoxyethoxy group, and a butanoic acid moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethoxy)-3-(morpholin-4-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid.
Introduction of the Methoxyethoxy Group: This step involves the reaction of ethylene glycol monomethyl ether with an appropriate halide to form the methoxyethoxy group.
Formation of the Butanoic Acid Moiety: The final step involves the reaction of the previously formed intermediates with succinic anhydride to introduce the butanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyethoxy)-3-(morpholin-4-yl)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
4-(2-Methoxyethoxy)-3-(morpholin-4-yl)-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethoxy)-3-(morpholin-4-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with enzymes and receptors, modulating their activity. The methoxyethoxy group can enhance the compound’s solubility and bioavailability, while the butanoic acid moiety can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Hydroxyethoxy)-3-(morpholin-4-yl)-4-oxobutanoic acid
- 4-(2-Methoxyethoxy)-3-(piperidin-4-yl)-4-oxobutanoic acid
- 4-(2-Methoxyethoxy)-3-(morpholin-4-yl)-4-oxopentanoic acid
Uniqueness
4-(2-Methoxyethoxy)-3-(morpholin-4-yl)-4-oxobutanoic acid is unique due to the presence of the methoxyethoxy group, which imparts distinct chemical properties such as increased solubility and reactivity. The combination of the morpholine ring and the butanoic acid moiety also contributes to its unique biological activity and potential therapeutic applications.
Properties
IUPAC Name |
4-(2-methoxyethoxy)-3-morpholin-4-yl-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-16-6-7-18-11(15)9(8-10(13)14)12-2-4-17-5-3-12/h9H,2-8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGCKFFLRKUIIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)C(CC(=O)O)N1CCOCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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